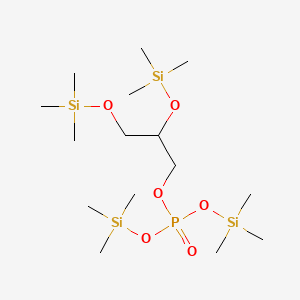![molecular formula C30H44N2O6 B13997093 N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide CAS No. 81165-77-7](/img/structure/B13997093.png)
N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide is a chemical compound with the molecular formula C28H42N2O4 It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to an ethyl chain, which is further connected to a decanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide typically involves the reaction of 3,4-dimethoxyphenethylamine with decanedioyl dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
化学反応の分析
Types of Reactions
N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]hexanediamide
- N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]terephthalamide
- N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]oxalamide
Uniqueness
N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide is unique due to its longer decanediamide backbone, which may confer different physical and chemical properties compared to its shorter-chain analogs. This can result in variations in solubility, stability, and biological activity, making it a compound of interest for further research and development.
特性
CAS番号 |
81165-77-7 |
|---|---|
分子式 |
C30H44N2O6 |
分子量 |
528.7 g/mol |
IUPAC名 |
N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide |
InChI |
InChI=1S/C30H44N2O6/c1-35-25-15-13-23(21-27(25)37-3)17-19-31-29(33)11-9-7-5-6-8-10-12-30(34)32-20-18-24-14-16-26(36-2)28(22-24)38-4/h13-16,21-22H,5-12,17-20H2,1-4H3,(H,31,33)(H,32,34) |
InChIキー |
UCPMKWXQDZFQHQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCCCCC(=O)NCCC2=CC(=C(C=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


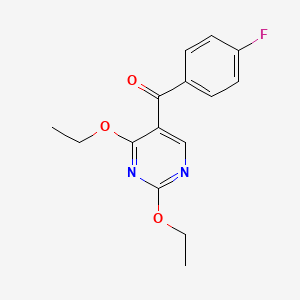
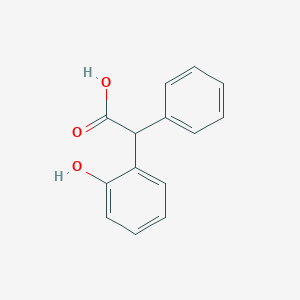
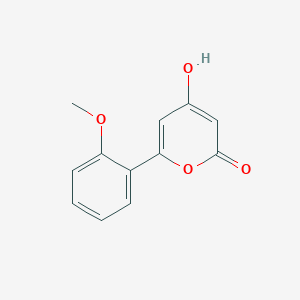
![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13997037.png)

![Benzamide, N-[bis(cyclohexylamino)methylene]-](/img/structure/B13997044.png)
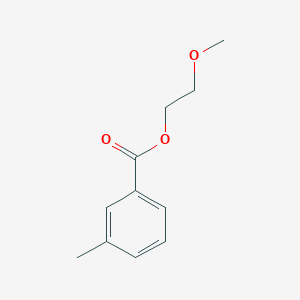
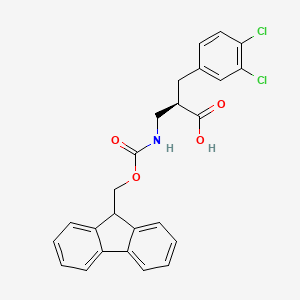
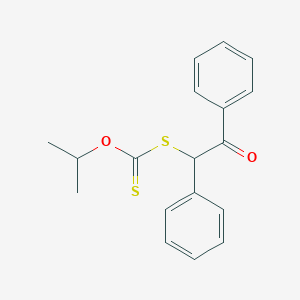
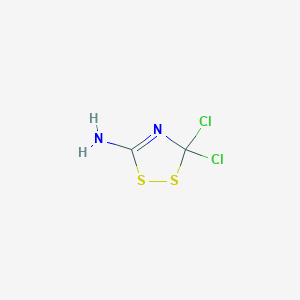
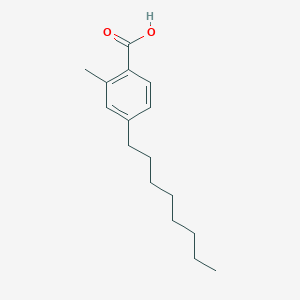

![N-[4-(Benzenesulfonamido)-2-(hydroxy-diphenyl-methyl)phenyl]benzenesulfonamide](/img/structure/B13997085.png)
